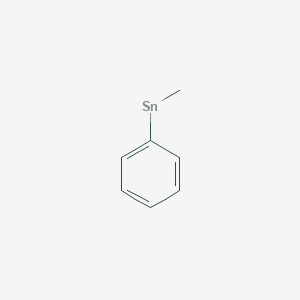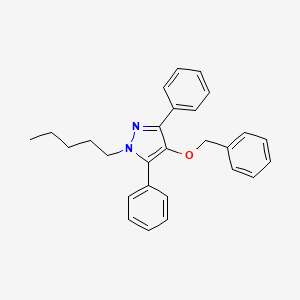![molecular formula C13H25NO2 B14611027 Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- CAS No. 59900-28-6](/img/structure/B14611027.png)
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- is a complex organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes a butanamide backbone with a 2-methylpropyl and 2-oxopentyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- typically involves the reaction of butanoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized compounds.
Applications De Recherche Scientifique
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyramide: A simpler amide with a butanamide backbone.
Acetamide: An amide with a shorter carbon chain.
Propionamide: An amide with a three-carbon chain.
Uniqueness
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that simpler amides may not be able to fulfill.
Propriétés
Numéro CAS |
59900-28-6 |
|---|---|
Formule moléculaire |
C13H25NO2 |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
N-(2-methyl-5-oxooctan-4-yl)butanamide |
InChI |
InChI=1S/C13H25NO2/c1-5-7-12(15)11(9-10(3)4)14-13(16)8-6-2/h10-11H,5-9H2,1-4H3,(H,14,16) |
Clé InChI |
MAJUGVCWABOQOS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(CC(C)C)NC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)






